molecular formula C9H10ClN3O B13486849 3-Amino-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one hydrochloride

3-Amino-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one hydrochloride

Katalognummer: B13486849
Molekulargewicht: 211.65 g/mol
InChI-Schlüssel: XMTKTSPQYTYCES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one hydrochloride is a heterocyclic compound that belongs to the naphthyridine family. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and methyl groups in its structure contributes to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one hydrochloride typically involves multistep reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-amino-3-methylpyridine with ethyl acetoacetate in the presence of a base can lead to the formation of the desired naphthyridine ring system .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, catalytic processes, and continuous flow chemistry can be employed to enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .

Wissenschaftliche Forschungsanwendungen

3-Amino-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one hydrochloride has found applications in several scientific research areas:

Wirkmechanismus

The mechanism of action of 3-Amino-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the naphthyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of both amino and methyl groups in 3-Amino-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one hydrochloride imparts unique chemical reactivity and biological activity compared to its analogs. These functional groups enhance its ability to interact with biological targets and participate in diverse chemical reactions .

Eigenschaften

Molekularformel

C9H10ClN3O

Molekulargewicht

211.65 g/mol

IUPAC-Name

3-amino-5-methyl-1H-1,6-naphthyridin-2-one;hydrochloride

InChI

InChI=1S/C9H9N3O.ClH/c1-5-6-4-7(10)9(13)12-8(6)2-3-11-5;/h2-4H,10H2,1H3,(H,12,13);1H

InChI-Schlüssel

XMTKTSPQYTYCES-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC=CC2=C1C=C(C(=O)N2)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.